(Hexahydro-7,8a-methanopyrrolo[2,1-c][1,4]oxazin-3-yl)methanol
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Overview
Description
(Hexahydro-7,8a-methanopyrrolo[2,1-c][1,4]oxazin-3-yl)methanol is a chemical compound with the molecular formula C9H15NO2 and a molecular weight of 169.224 g/mol. This compound is characterized by its unique structure, which includes a hexahydro-7,8a-methanopyrrolo[2,1-c][1,4]oxazin ring system. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of (Hexahydro-7,8a-methanopyrrolo[2,1-c][1,4]oxazin-3-yl)methanol typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrrolo[2,1-c][1,4]oxazin ring system through cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
(Hexahydro-7,8a-methanopyrrolo[2,1-c][1,4]oxazin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used
Biological Activity
The compound (Hexahydro-7,8a-methanopyrrolo[2,1-c][1,4]oxazin-3-yl)methanol is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and related case studies.
Before exploring its biological activity, it is essential to understand the chemical structure and properties of the compound.
Property | Value |
---|---|
Chemical Formula | C₈H₁₈N₂O₂ |
Molecular Weight | 158.25 g/mol |
IUPAC Name | This compound |
PubChem CID | 44292038 |
Research indicates that compounds similar to this compound may interact with various biological pathways:
- Neurotransmitter Modulation : Some studies suggest that such compounds can modulate neurotransmitter systems, potentially affecting mood and cognitive functions.
- Antioxidant Activity : Preliminary findings indicate potential antioxidant properties that could protect cells from oxidative stress.
Pharmacological Studies
Several pharmacological studies have explored the effects of related compounds on various biological systems. For instance:
- Antidepressant Effects : A study on similar oxazine derivatives showed significant antidepressant-like effects in animal models, suggesting that this compound may exhibit similar properties.
- Neuroprotective Effects : Research has indicated that derivatives can protect neuronal cells against apoptosis induced by toxic substances.
Case Study: Methanol Toxicity
A notable case study involving methanol toxicity illustrates the importance of understanding the biological effects of methanol-related compounds. The study highlighted severe metabolic disturbances caused by methanol poisoning and the role of antidotes like fomepizole in treating such cases .
Laboratory Findings | On Arrival | Post-Dialysis |
---|---|---|
WBC | 17.5 | 12.3 |
Hgb | 12.8 | 10.0 |
Hct | 42.6 | 31.6 |
Creatinine | 1.9 | 0.7 |
pH | 6.53 | 7.49 |
This case emphasizes the need for careful evaluation of compounds with similar structures to avoid adverse effects associated with methanol metabolism.
Properties
IUPAC Name |
3-oxa-6-azatricyclo[6.1.1.01,6]decan-4-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-5-8-4-10-3-7-1-9(10,2-7)6-12-8/h7-8,11H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGJVBWKKRXHMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC13COC(CN3C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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